molecular formula C21H18N2O2S B11034654 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Cat. No.: B11034654
M. Wt: 362.4 g/mol
InChI Key: ATRMQBYXVCNPPB-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The benzoxazole derivative can be reacted with a thiol compound in the presence of a base to introduce the sulfanyl group.

    Synthesis of Tetrahydrocarbazole: This involves the reduction of carbazole using hydrogenation or other suitable reducing agents.

    Coupling Reaction: The final step involves coupling the benzoxazole-sulfanyl derivative with the tetrahydrocarbazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of the benzoxazole and tetrahydrocarbazole moieties suggests it could interact with biological targets, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for therapeutic applications. The structural features of the compound make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If explored for anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-ylthio)ethanone: Similar structure but lacks the tetrahydrocarbazole moiety.

    1-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)ethanone: Similar structure but lacks the benzoxazole-sulfanyl moiety.

    2-(1,3-Benzoxazol-2-ylsulfanyl)ethanol: Similar structure but has an alcohol group instead of the ethanone moiety.

Uniqueness

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is unique due to the combination of the benzoxazole, sulfanyl, and tetrahydrocarbazole moieties in a single molecule

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C21H18N2O2S/c24-20(13-26-21-22-16-9-3-6-12-19(16)25-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1,3-4,6-7,9-10,12H,2,5,8,11,13H2

InChI Key

ATRMQBYXVCNPPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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